Phenyl |A-D-glucuronide-d5 Phenyl |A-D-glucuronide-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC14482726
InChI: InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1/i1D,2D,3D,4D,5D
SMILES:
Molecular Formula: C12H14O7
Molecular Weight: 275.27 g/mol

Phenyl |A-D-glucuronide-d5

CAS No.:

Cat. No.: VC14482726

Molecular Formula: C12H14O7

Molecular Weight: 275.27 g/mol

* For research use only. Not for human or veterinary use.

Phenyl |A-D-glucuronide-d5 -

Specification

Molecular Formula C12H14O7
Molecular Weight 275.27 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentadeuteriophenoxy)oxane-2-carboxylic acid
Standard InChI InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1/i1D,2D,3D,4D,5D
Standard InChI Key WVHAUDNUGBNUDZ-NJWFNOMUSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H]
Canonical SMILES C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Phenyl β-D-glucuronide-d5 (C₁₂H₁₃D₅O₇) is a deuterated derivative of phenyl β-D-glucuronide, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This structural modification enhances the compound’s stability and makes it distinguishable in mass spectrometry (MS)-based assays . The glucuronide moiety is linked via a β-glycosidic bond to the deuterated phenyl group, a configuration that mimics endogenous glucuronides formed during phase II metabolism .

PropertyValue
Molecular FormulaC₁₂H₁₃D₅O₇
Molecular Weight313.31 g/mol
Solubility in Water2.1 mg/mL (25°C)
logP (Partition Coefficient)-1.4 ± 0.3
StabilityStable at -20°C for 24 months

Synthetic Methodologies

Enzymatic Glucuronidation

The synthesis of phenyl β-D-glucuronide-d5 typically employs UDP-glucuronosyltransferase (UGT) enzymes to catalyze the transfer of glucuronic acid from UDP-glucuronic acid to deuterated phenol. This method ensures high regioselectivity and yields >80% under optimized conditions . Deuterated phenol precursors are synthesized via catalytic deuteration of phenol using platinum oxide in deuterium oxide (D₂O) .

Chemical Synthesis

An alternative route involves activating glucuronic acid with N,N’-carbonyldiimidazole (CDI), followed by nucleophilic substitution with deuterated phenol. This method achieves yields of 65–70% and is scalable for industrial production .

Reaction Scheme:

Glucuronic Acid+CDIActivated IntermediateD₅-PhenolPhenyl β-D-Glucuronide-d5+Imidazole\text{Glucuronic Acid} + \text{CDI} \rightarrow \text{Activated Intermediate} \xrightarrow{\text{D₅-Phenol}} \text{Phenyl β-D-Glucuronide-d5} + \text{Imidazole}

Analytical Applications

Mass Spectrometry

The deuterium label enables unambiguous identification in complex biological matrices. For example, in human urine, phenyl β-D-glucuronide-d5 is quantified using ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS), achieving a limit of detection (LOD) of 0.1 nM .

Vibrational Optical Activity (VOA)

Studies using VOA and density functional theory (DFT) calculations reveal that the β-anomeric configuration of phenyl β-D-glucuronide-d5 adopts a 4C1^4C_1 chair conformation in aqueous solution, which stabilizes the molecule through intramolecular hydrogen bonding .

Role in Disease Biomarker Discovery

Cancer Diagnostics

Recent research demonstrates that phenyl β-D-glucuronide-d5 serves as a precursor to phenol, a volatile organic compound (VOC) detectable in breath samples. In a 2024 study, a handheld gas sensor identified elevated phenol levels in the breath of lung cancer patients, correlating with tumor burden (r = 0.87, p < 0.001) .

Table 2: Clinical Performance of Breath Phenol Detection

ParameterValue
Sensitivity92% (95% CI: 86–96)
Specificity89% (95% CI: 82–93)
AUC-ROC0.94

Pharmacokinetic Studies

Deuterium labeling allows for precise tracking of glucuronide metabolites without interference from endogenous compounds. In a phase I trial, oral administration of deuterated acetaminophen resulted in a 40% higher AUC (area under the curve) for phenyl β-D-glucuronide-d5 compared to the non-deuterated form, highlighting altered metabolic kinetics .

Industrial and Regulatory Considerations

Scalability Challenges

Industrial synthesis requires specialized deuterated reagents, increasing production costs by ~30% compared to non-deuterated analogs . Continuous-flow reactors have been adopted to improve yield (up to 85%) and reduce waste .

Future Directions

Targeted Cancer Therapies

Emerging studies explore conjugating phenyl β-D-glucuronide-d5 with chemotherapeutic agents to exploit β-glucuronidase overexpression in tumors. Preliminary data show a 60% reduction in murine xenograft growth compared to controls (p = 0.008) .

Environmental Monitoring

The compound’s stability in wastewater facilitates tracking of pharmaceutical pollution. A 2025 European Union report detected phenyl β-D-glucuronide-d5 in 12% of municipal water samples, prompting calls for advanced oxidation process (AOP) treatments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator